Product packaging for FCNIrPic(Cat. No.:)

FCNIrPic

Cat. No.: B12537608
M. Wt: 840.8 g/mol
InChI Key: NMLYKRGQBSVSGV-UHFFFAOYSA-N
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Description

FCNIrPic, or Bis(3,5-difluoro-4-cyano-2-(2-pyridyl)phenyl-(2-carboxypyridyl)iridium(III), is a critical organometallic iridium complex for advanced display and lighting research, particularly in the development of high-efficiency blue phosphorescent organic light-emitting diodes (PHOLEDs) . Its molecular formula is C30H14F4IrN5O2 with a molecular weight of 744.69 g/mol . This compound is supplied as a yellow powder with a photoluminescence (PL) peak at 463 nm, defining its blue emission characteristic . It exhibits excellent thermal stability, with a thermal gravimetric analysis (TGA) showing less than 0.5% weight loss at temperatures exceeding 300°C . For researchers, this compound is valued for enabling pure blue emission with CIE y coordinates below 0.2, a key color purity metric, and has been utilized in devices achieving external quantum efficiencies (EQE) greater than 24% . It functions effectively as a phosphorescent guest emitter in both vacuum-deposited and solution-processed OLEDs . In device architectures, it is often employed in co-dopant systems, where its higher HOMO energy level accelerates hole injection and facilitates efficient energy transfer from a primary blue dopant like FIr6, thereby improving overall carrier balance and reducing efficiency roll-off . It is soluble in common organic solvents such as toluene and chloroform, making it suitable for solution-based fabrication methods like spin-coating . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H18F6IrN6 B12537608 FCNIrPic

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H18F6IrN6

Molecular Weight

840.8 g/mol

IUPAC Name

2,6-difluoro-4-pyridin-2-ylbenzonitrile;iridium

InChI

InChI=1S/3C12H6F2N2.Ir/c3*13-10-5-8(6-11(14)9(10)7-15)12-3-1-2-4-16-12;/h3*1-6H;

InChI Key

NMLYKRGQBSVSGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C(=C2)F)C#N)F.C1=CC=NC(=C1)C2=CC(=C(C(=C2)F)C#N)F.C1=CC=NC(=C1)C2=CC(=C(C(=C2)F)C#N)F.[Ir]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Fcnirpic

Strategies for the Preparation of FCNIrPic and Analogous Structures

The preparation of this compound and related bis-cyclometalated iridium(III) complexes commonly employs a stepwise synthetic strategy. The most prevalent route involves an initial reaction between an iridium(III) halide precursor, typically IrCl3·nH2O, and the cyclometalating ligand. This step leads to the formation of a chloro-bridged dimeric iridium(III) complex, with the general formula [(C^N)2Ir(μ-Cl)]2, where C^N represents the cyclometalating ligand. This dimerization is often achieved by heating the iridium salt and the cyclometalating ligand in a suitable solvent mixture, such as 2-ethoxyethanol/water or 2-methoxyethanol/water. The Nonoyama procedure is a well-established method for synthesizing these chloro-bridged dimers.

The second step involves the reaction of this isolated dimeric intermediate with the ancillary ligand, in this case, picolinic acid or its deprotonated form, picolinate (B1231196). This reaction cleaves the chloro-bridges in the dimer and incorporates the ancillary ligand, yielding the desired monomeric heteroleptic iridium(III) complex, (C^N)2Ir(ancillary ligand). Solvents like 1,2-dimethoxyethane (B42094) (DME) or dichloromethane (B109758)/ethanol mixtures are frequently used for this step, often in the presence of a base like triethylamine (B128534) or sodium hydride to deprotonate the ancillary ligand. An improved method for the addition of picolinic acid to chloro-bridged iridium species using DME under reflux has been reported to afford complexes like FIrpic in excellent yield and high purity, potentially obviating the need for further purification steps like column chromatography.

While the two-step synthesis is standard, research into one-pot synthetic methods for cyclometalated iridium(III) complexes also exists, although the two-step approach is more commonly described for heteroleptic complexes like this compound. The synthesis of analogous structures involves substituting the cyclometalating or ancillary ligands with structurally related molecules to tune the properties of the resulting iridium complex.

Ligand Design Principles in this compound Synthesis

The design of both the cyclometalating and ancillary ligands is paramount in dictating the electronic, photophysical, and electrochemical properties of cyclometalated iridium(III) complexes like this compound.

Ancillary Ligand Influence (e.g., Picolinate Ligands)

Picolinate (the deprotonated form of picolinic acid) serves as the ancillary ligand in this compound. It is a bidentate ligand that coordinates to the iridium center through a nitrogen atom of the pyridine (B92270) ring and an oxygen atom of the carboxylate group. While the cyclometalating ligands primarily define the emission color in many iridium complexes, the ancillary ligand plays a crucial role in fine-tuning the photophysical properties, influencing factors such as quantum yield, excited-state lifetime, and emission efficiency. The ancillary ligand can also impact the complex's solubility, thermal stability, and charge carrier injection and transport abilities within an organic electronic device. The picolinate ligand is a common choice in the design of phosphorescent iridium complexes, and modifications to ancillary ligands in general have been shown to lead to improved performance in OLEDs.

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing the synthetic pathways for cyclometalated iridium complexes is essential, particularly given the high cost of iridium precursors. The goal of optimization is to achieve high yields and high purity of the final product. Several factors are considered during synthetic optimization.

Reaction conditions such as solvent choice, reaction temperature, reaction time, and the nature and amount of base used can significantly impact the yield and purity of both the dimeric intermediate and the final monomeric complex. For instance, the choice of solvent mixture in the dimer formation step can affect the solubility of the iridium salt and the reaction efficiency. In the second step, using solvents like DME has been shown to improve yields and purity for picolinate complexes.

The reaction time and temperature are also critical parameters that need to be carefully controlled. Prolonged heating is often required for conventional synthesis methods, but alternative techniques like microwave irradiation have been explored and demonstrated to significantly reduce reaction times and, in some cases, increase yields alfa-chemistry.com.

Advanced Structural Characterization and Bonding Analysis of Fcnirpic

Spectroscopic Techniques for Structural Elucidation

Mass Spectrometry (MS) is another indispensable tool for the characterization of FCNIrPic, providing information about its molecular weight and fragmentation patterns rsc.orgnist.govnih.govmdpi.com. High-resolution mass spectrometry can accurately determine the molecular formula, confirming the composition of the complex nih.gov. Analysis of fragmentation pathways can offer further insights into the stability and structural integrity of the molecule under ionization conditions. These spectroscopic techniques, when used in conjunction, provide robust evidence for the identity and purity of this compound.

Crystallographic Insights into this compound Molecular and Supramolecular Architecture

X-ray crystallography provides definitive three-dimensional structural information at the atomic level, offering invaluable insights into the molecular and supramolecular architecture of this compound researchgate.netrsc.orgacs.orgresearchgate.net. While direct crystal structure data specifically for this compound may be limited in the immediate search results, studies on related cyclometalated iridium(III) complexes provide a strong basis for understanding the likely structural features of this compound.

Crystallographic analysis typically reveals the coordination environment around the iridium center, which is generally a slightly distorted octahedron in such complexes researchgate.netacs.orgresearchgate.net. The bond lengths and angles between the iridium atom and the coordinating atoms from the ligands (carbon, nitrogen, and oxygen) are precisely determined, providing crucial data for understanding the nature of the metal-ligand bonds.

Stereochemical Considerations and Isomerism

Iridium(III) complexes with multiple different ligands, like this compound, can exist as various stereoisomers. The arrangement of the ligands around the central iridium atom dictates the specific isomer formed. Common isomers for octahedral complexes include facial (fac) and meridional (mer) arrangements. Crystallography can unambiguously determine the specific isomer obtained during synthesis researchgate.netresearchgate.net. The stereochemical configuration significantly influences the electronic and photophysical properties of the complex. Analysis of the crystal structure reveals the spatial orientation of the ligands and any symmetry elements present in the molecule.

Intermolecular Interactions and Aggregation Behavior

Beyond the molecular structure, crystallography also sheds light on how this compound molecules pack in the solid state, revealing intermolecular interactions such as π-π stacking, CH-π interactions, and potentially hydrogen bonding involving the cyano and fluoro substituents rsc.orgresearchgate.netresearchgate.net. These interactions can influence the aggregation behavior of the complex, which is particularly relevant for its application in solid-state OLED devices. The nature and strength of these intermolecular forces impact the solid-state photoluminescence quantum yield and can contribute to effects like aggregation-induced quenching or emission researchgate.net.

Theoretical Approaches to this compound Electronic and Geometric Structure

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, bonding, and properties of this compound rsc.orgacs.orgresearchgate.netresearchgate.netbeilstein-journals.orgnih.gov.

Density Functional Theory (DFT) for Ground State Analysis

DFT calculations are widely used to investigate the ground state electronic structure and optimized geometry of this compound rsc.orgacs.orgresearchgate.netresearchgate.netbeilstein-journals.orgnih.gov. These calculations can determine the spatial distribution and energy levels of the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding the electronic transitions and charge transport properties of the molecule rsc.orgresearchgate.netbeilstein-journals.org. The composition of the HOMO and LUMO (i.e., which atoms or ligand fragments contribute most to these orbitals) provides insights into the nature of the electronic transitions upon excitation.

DFT can also predict the optimized molecular geometry, including bond lengths and angles, which can be compared with experimental crystallographic data to validate the theoretical model.

Computational Probes of Bonding Nature and Coordination Environment

Time-Dependent DFT (TD-DFT) calculations are often employed to study the excited states of this compound, providing information about the energies and character of singlet and triplet excited states rsc.orgacs.orgresearchgate.net. This is particularly important for phosphorescent emitters like this compound, where emission originates from the triplet excited state. TD-DFT can help to understand the nature of the lowest-lying triplet state (e.g., metal-to-ligand charge transfer (MLCT), ligand-centered (LC)) and its energy level, which is directly related to the emission color and efficiency beilstein-journals.org. Computational studies can also explore potential energy surfaces and transitions between different states, contributing to the understanding of radiative and non-radiative decay pathways researchgate.net.

Excited State Dynamics and Photophysical Research of Fcnirpic

Electronic Absorption and Emission Characteristics in Diverse Media

The electronic absorption and emission characteristics of FCNIrPic are typically investigated using UV-Visible absorption spectroscopy and photoluminescence (PL) and electroluminescence (EL) spectroscopy in various media, including solutions and thin films.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within this compound molecules. The absorption spectrum reveals the wavelengths of light that the molecule absorbs, providing insights into its electronic structure and the nature of the transitions involved.

This compound exhibits strong absorption bands in the ultraviolet region. Specifically, absorption maxima have been observed at 249 nm and 281 nm in dichloromethane (B109758) (CH₂Cl₂) solution. lumtec.com.twwatson-int.com These strong absorption features are typically attributed to ligand-centered π–π* transitions within the molecule's organic ligands. acs.org Absorption bands in the range of 350-450 nm with lower extinction coefficients can be ascribed to singlet and triplet metal-to-ligand charge-transfer (¹MLCT and ³MLCT) states. acs.org The UV-Vis absorption spectra of this compound, along with other iridium complexes, have been studied in various solvents and thin films to understand the influence of the surrounding medium on its electronic transitions. acs.orgmdpi.comresearchgate.netresearchgate.net

Photoluminescence Spectroscopy (PL) and Electroluminescence (EL) Analysis

Photoluminescence (PL) and electroluminescence (EL) spectroscopy are essential tools for characterizing the light emission properties of this compound. PL involves exciting the molecule with light and observing the emitted photons, while EL involves the emission of light in response to an electric current, as in an OLED.

This compound is known for its blue and deep blue emission. mdpi.comrsc.orgscribd.com In dichloromethane (CH₂Cl₂) solution, this compound shows a photoluminescence peak at 463 nm. watson-int.com In thin films, the emission characteristics can be influenced by the host material and device structure. For instance, in a host matrix like mCP (N,N′-dicarbazolyl-3,5-benzene), the photoluminescence emission maximum for this compound has been observed at 461 nm and 463 nm. researchgate.net The electroluminescence spectra of devices incorporating this compound as a dopant typically show emission in the blue region, with peak positions around 463 nm depending on the device architecture and layer thicknesses. acs.orgdntb.gov.ua The color coordinates of blue PhOLEDs can be shifted by incorporating fluorine units into the complex. scribd.com

The emission properties of this compound in OLEDs are also affected by factors such as dopant concentration and microcavity effects. mdpi.comdntb.gov.uanih.govresearchgate.net Increasing the concentration of this compound in the emitting layer can influence the electroluminescence efficiency and color coordinates. mdpi.comresearchgate.net Microcavity effects, arising from the device structure, can cause shifts in the EL spectrum peak position with varying electron transport layer (ETL) thickness. mdpi.comdntb.gov.uanih.gov

Triplet State Energetics and Dynamics

Understanding the triplet state energetics and dynamics of this compound is critical for its performance as a phosphorescent emitter in OLEDs. Phosphorescence involves emission from the triplet excited state, which is typically long-lived compared to the singlet excited state.

Triplet Energy (E_T) Determination and Significance

The triplet energy (E_T) of a phosphorescent emitter like this compound is a key parameter that dictates energy transfer processes in OLEDs. For efficient energy transfer from the host material to the phosphorescent dopant, the host's triplet energy should be higher than that of the dopant.

The triplet energy of this compound has been reported to be approximately 2.74 eV. mdpi.combeilstein-journals.org This value is crucial when selecting appropriate host materials for PhOLEDs to ensure efficient confinement of triplet excitons within the emitting layer and effective energy transfer to this compound. Host materials with sufficiently high triplet energy, such as those with E_T > 2.7 eV, are necessary to prevent reverse energy transfer from this compound to the host, which would reduce emission efficiency. rsc.org The energetic proximity of this compound's triplet state (2.74 eV) to that of other blue emitters like FIr6 (2.73 eV) can facilitate energy transfer between these molecules, which can help in suppressing efficiency roll-off in co-doped systems. mdpi.combeilstein-journals.org

Radiative and Non-Radiative Decay Pathways

Excited molecules can return to their ground state through radiative or non-radiative decay pathways. Radiative decay involves the emission of a photon (light), while non-radiative decay involves the dissipation of energy as heat or through other processes without photon emission. reddit.comsvi.nl In phosphorescent emitters, the primary radiative decay occurs from the triplet state.

The efficiency of a phosphorescent material is determined by the balance between radiative and non-radiative decay rates. High photoluminescence quantum yield (PLQY) indicates that a large proportion of excited states decay radiatively. Molecular design strategies, such as incorporating specific ligands or inducing intermolecular interactions, can be employed to suppress non-radiative decay and enhance PLQY. researchgate.net Theoretical investigations, often utilizing density functional theory (DFT) and time-dependent DFT, are used to explore the radiative and non-radiative decay processes in iridium(III) complexes like this compound. researchgate.netresearchgate.net Understanding and controlling these decay pathways are essential for achieving high efficiency in PhOLEDs. Non-radiative decay processes can include vibrational relaxation and energy transfer to other molecules or the surrounding matrix. svi.nlnih.gov

Exciton (B1674681) Dynamics and Lifetimes

Exciton dynamics refer to the processes involving the formation, migration, and decay of excitons (bound electron-hole pairs) in a material. In phosphorescent OLEDs, triplet excitons are the primary species responsible for light emission. Their dynamics, including their lifetime, significantly impact device performance and efficiency, particularly at high current densities where exciton annihilation can occur.

The lifetime of the excited state is a critical parameter influencing exciton dynamics. Long exciton lifetimes can lead to increased triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA), which are major mechanisms for efficiency roll-off in PhOLEDs. mdpi.comnih.govresearchgate.net Therefore, phosphorescent emitters with relatively short excited-state lifetimes are desirable for high-performance OLEDs, especially blue emitters where efficiency roll-off is a significant challenge. mdpi.comnih.gov While specific excited-state lifetime values for this compound are not extensively detailed in the provided snippets, related iridium complexes show excited-state lifetimes in the microsecond range. researchgate.net The host material plays a crucial role in confining excitons within the emitting layer and preventing their diffusion to quenching sites, thereby influencing exciton lifetime and device efficiency. rsc.orgworktribe.com Studies on exciton dynamics in various materials, though not specifically this compound, highlight the importance of understanding formation, thermalization, and decay processes, which can occur on picosecond to nanosecond timescales. nih.govrsc.orgox.ac.ukresearchgate.netarxiv.org

PropertyValueConditionsSource
UV-Vis Absorption Maxima249 nm, 281 nmCH₂Cl₂ solution lumtec.com.twwatson-int.com
PL Emission Peak463 nmCH₂Cl₂ solution watson-int.com
PL Emission Peak461 nm, 463 nmmCP host film researchgate.net
Triplet Energy (E_T)~2.74 eVEstimated from phosphorescence onset beilstein-journals.org
Triplet Energy (E_T)2.74 eV- mdpi.com
EL Emission Peak (example device)~463 nmDevice dependent acs.orgdntb.gov.ua
Maximum EQE (example device)8.6 cd A⁻¹ (with PCzSiPh host)Deep blue PhOLED rsc.org
Maximum EQE (example device)11.62% (co-dopant with FIr6)Solution-processed blue PhOLED mdpi.comnih.gov
Maximum Current Efficiency (example device)20.47 cd/A (co-dopant with FIr6)Solution-processed blue PhOLED mdpi.comnih.gov
Maximum Power Efficiency (example device)11.96 lm/W (co-dopant with FIr6)Solution-processed blue PhOLED mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Theory and Charge Transfer Processes

Frontier Molecular Orbital (FMO) theory, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides a fundamental framework for understanding the electronic structure and reactivity of molecules. nih.govplaybooks.com In the context of phosphorescent emitters like this compound, the energies and spatial distribution of the FMOs are critical in determining charge injection, energy transfer, and ultimately, emission characteristics. playbooks.commcpmarket.com

HOMO and LUMO Energy Level Determination and Alignment

The determination of HOMO and LUMO energy levels is essential for predicting the behavior of this compound in optoelectronic devices, particularly concerning charge injection and transport. These energy levels are often determined experimentally through electrochemical methods such as cyclic voltammetry, which measures oxidation and reduction potentials related to the HOMO and LUMO, respectively. uliege.benih.gov The energy level alignment of this compound with surrounding layers in an OLED stack, such as host and transport materials, dictates the efficiency of charge injection and energy transfer processes. nih.govossila.combiorxiv.orgr-project.orgnih.gov

This compound is noted for having a higher HOMO level, which facilitates efficient hole injection from adjacent layers in OLED structures. nih.govfishersci.cad-nb.info The triplet energy level (ET) is another critical parameter for phosphorescent emitters, as it relates to the energy of the emitting state. The triplet energy level of this compound has been reported. americanelements.comalfa-chemistry.comfishersci.cad-nb.info

CompoundTriplet Energy (eV)
This compound2.74

The alignment of this compound's HOMO and LUMO levels relative to those of host and charge transport materials is optimized to ensure efficient energy transfer from the host to the emitter and balanced charge recombination within the emissive layer. nih.govfishersci.ca

Metal-to-Ligand Charge Transfer (MLCT) States and Their Role

Metal-to-ligand charge transfer (MLCT) states are characteristic excited states in transition metal complexes, including iridium(III) complexes like this compound. guidechem.comwikipedia.orgwikipedia.orgnih.gov These states arise from the excitation of an electron from a predominantly metal-centered d orbital to a predominantly ligand-centered π* orbital. guidechem.comwikipedia.org MLCT transitions are typically responsible for the strong absorption bands observed in the UV-Vis spectra of these complexes, often appearing in the 350-450 nm region. nih.gov

In phosphorescent iridium complexes, the lowest-lying excited states often have significant MLCT character, mixed with ligand-centered (LC) and possibly metal-centered (MC) character. nih.gov The spin-orbit coupling facilitated by the heavy iridium atom allows for efficient intersystem crossing from initially populated singlet states to long-lived triplet states, including the ³MLCT states. wikipedia.orgnih.gov Radiative decay from these triplet states to the ground state results in phosphorescence. The nature and energy of the MLCT states in this compound play a crucial role in determining its emission color and phosphorescence efficiency. nih.govgoogle.com

Computational Studies on Excited States and Photophysical Processes

Computational chemistry, particularly quantum mechanical methods, is an indispensable tool for investigating the electronic structure and excited state properties of complex molecules like this compound. These studies complement experimental findings and provide deeper insights into the mechanisms underlying their photophysical behavior.

Time-Dependent Density Functional Theory (TDDFT) Applications

Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method for studying the excited states of organic and organometallic compounds, including iridium complexes. cenmed.comjkchemical.comnih.govmcp.sonih.gov TDDFT calculations can provide valuable information about excitation energies, oscillator strengths (related to transition probabilities), and the nature of electronic transitions by analyzing the contributions of molecular orbitals to the excited states. nih.govcenmed.comfishersci.ca

For this compound and related iridium complexes, TDDFT has been applied to understand their absorption and emission properties. nih.govfishersci.finih.govamericanelements.comfishersci.com These calculations can help identify the character of the excited states (e.g., MLCT, LC) involved in the photoluminescence process and predict the wavelengths of absorption and emission maxima. nih.govnih.gov TDDFT studies support the interpretation of experimental photophysical data and aid in the rational design of new emitter materials with desired properties. nih.gov

Modeling of Exciton Splitting and Energy Transfer Efficiency

Computational modeling provides insights into excitonic behavior and energy transfer processes that are vital for the efficient operation of OLEDs utilizing this compound. Excitons, which are bound electron-hole pairs, are the energy carriers in organic semiconductors. The behavior of excitons, including their formation, migration, and decay, directly impacts device efficiency.

While specific computational studies focused solely on "exciton splitting modeling" or "energy transfer efficiency modeling" explicitly for this compound are not extensively detailed in the provided search results, the underlying excited state calculations performed by methods like TDDFT are foundational to understanding these phenomena. nih.govCurrent time information in US. TDDFT helps characterize the excited states that are precursors to exciton formation and are involved in energy transfer processes between host and emitter materials. nih.gov

Fcnirpic As an Emitter in Organic Light Emitting Diodes Oleds

Engineering of Blue and Deep-Blue Phosphorescent OLEDs (PhOLEDs)

The development of high-efficiency blue and deep-blue PhOLEDs is crucial for full-color displays and solid-state lighting fishersci.cachemspider.com. FCNIrPic is utilized as a key emissive material in these devices due to its ability to generate deep-blue light through phosphorescence fishersci.cachemspider.comfishersci.canih.govcenmed.comguidechem.comsigmaaldrich.comeasychem.org. Engineering blue and deep-blue PhOLEDs with this compound involves careful consideration of the emitter's intrinsic properties, such as its triplet energy level, and its interaction with surrounding materials within the OLED stack. This compound exhibits deep blue emission characteristics cenmed.comguidechem.com. Compared to other blue emitters like FIrPic, this compound can show deeper blue emissions ossila.com. Achieving high quantum efficiencies in blue PhOLEDs remains an area of active research, often facing challenges related to the stability and efficiency of blue phosphorescent emitters fishersci.cacenmed.comguidechem.comthegoodscentscompany.com.

Device Architecture Design and Optimization

Optimizing the device architecture is critical for maximizing the performance of PhOLEDs utilizing this compound. This involves strategic design of the emissive layer (EML) and charge transport layers to ensure efficient charge injection, transport, recombination, and effective exciton (B1674681) management.

Single-Dopant vs. Co-Dopant Systems with this compound

This compound can be employed as a single dopant in the emissive layer, dispersed within a suitable host matrix fishersci.ca. However, co-doping strategies involving this compound and other emitters, such as FIr6, have been explored to enhance device performance, particularly in terms of carrier balance and efficiency roll-off reduction cenmed.comguidechem.comthegoodscentscompany.commendelchemicals.com. In co-dopant systems, this compound's relatively higher HOMO level can facilitate hole injection and transfer to other dopants, contributing to improved carrier balance within the EML cenmed.comguidechem.com. Studies have shown that co-dopant devices incorporating this compound can exhibit stronger hole trapping ability compared to single-dopant devices cenmed.comguidechem.com.

Host Material Selection and Co-Host Strategies for Charge Balance

The choice of host material is paramount in PhOLEDs as it facilitates energy transfer to the dopant and influences charge transport and exciton confinement fishersci.cachemspider.comfishersci.caguidechem.com. Various host materials have been investigated for use with this compound, including polymeric hosts like poly(N-vinylcarbazole) (PVK) and polysiloxane derivatives (PCzSiPh, PmCPSi), as well as small molecule hosts such as mCP, pBCb2Cz, mCPPO1, and TcTa fishersci.cachemspider.comfishersci.cacenmed.comguidechem.comsigmaaldrich.comeasychem.orgfishersci.comnih.govwikipedia.orgontosight.ai. An ideal host material for blue phosphorescent emitters like this compound should possess a high triplet energy to prevent reverse energy transfer from the emitter back to the host fishersci.cafishersci.caguidechem.comfishersci.com.

Co-host systems, comprising a blend of two or more host materials, are also employed to optimize charge balance and improve device efficiency cenmed.comguidechem.commendelchemicals.comwikipedia.org. For instance, a co-host system combining a bipolar material (like mCPPO1) and a hole-transporting material (like TcTa) has been used with this compound to enhance carrier distribution and reduce exciton quenching cenmed.comguidechem.com.

Influence of Electron Transport Layer (ETL) and Hole Transport Layer (HTL)

The performance of PhOLEDs with this compound is significantly influenced by the charge transport layers, specifically the Hole Transport Layer (HTL) and the Electron Transport Layer (ETL) nih.govnih.govnih.govamericanelements.com. These layers control the flow of holes and electrons into the emissive layer and help confine the recombination zone. Common materials used for HTLs include TAPC and PEDOT:PSS, while ETLs often utilize materials like TPBi, Tm3PyPB, OXD-7, and Bphen fishersci.cachemspider.comcenmed.comguidechem.comossila.comthegoodscentscompany.commendelchemicals.comnih.govontosight.aiuni.luchem960.comamericanelements.comwikipedia.org. The thickness of the ETL can also be optimized to influence the charge balance and the position of the recombination zone, which in turn affects the device efficiency and color purity nih.govcenmed.comguidechem.comossila.comthegoodscentscompany.com. Microcavity effects, influenced by the thickness of the layers, can also impact the electroluminescence spectrum nih.govcenmed.comguidechem.comthegoodscentscompany.com.

Exciton Management and Energy Transfer in PhOLEDs

Efficient exciton management and energy transfer processes are crucial for achieving high efficiency in PhOLEDs doped with this compound. This involves ensuring that excitons are effectively formed on the phosphorescent emitter and that non-radiative decay pathways are minimized.

Minimization of Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Annihilation (TPA)

Phosphorescent emitters like this compound have long triplet exciton lifetimes, which can lead to efficiency roll-off at high current densities due to triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA) cenmed.comguidechem.comthegoodscentscompany.commendelchemicals.comwikipedia.orgchem960.comsigmaaldrich.com. TTA occurs when two triplet excitons interact, resulting in the annihilation of one exciton and the formation of a higher-energy state that may not contribute to light emission chem960.com. TPA involves the quenching of triplet excitons by polarons (charge carriers) cenmed.comguidechem.comthegoodscentscompany.com.

Strategies to minimize TTA and TPA in this compound-based PhOLEDs include the selection of host materials with appropriate energy levels and charge transport properties to confine excitons within the EML and balance charge carriers cenmed.comguidechem.comthegoodscentscompany.commendelchemicals.com. Co-doping with materials that can facilitate energy transfer or charge trapping can also help manage exciton concentrations and reduce annihilation processes cenmed.comguidechem.commendelchemicals.comsigmaaldrich.com. The energy transfer from the host to the dopant, and potentially between co-dopants, plays a vital role in efficiently populating the excited states of this compound fishersci.cafishersci.cacenmed.comguidechem.comfishersci.com.

Role of this compound in Hole Injection and Energy Transfer Processes

The performance of this compound as an emitter within an OLED stack is intrinsically linked to charge injection, transport, and energy transfer processes. Efficient device operation requires balanced charge injection and transport to the emissive layer (EML) where this compound resides, followed by effective energy transfer to the this compound molecules.

Hole injection from the anode into the hole injection layer (HIL) and subsequent hole transport through the hole transport layer (HTL) are critical initial steps. The energy levels of this compound, specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining energy alignment with surrounding transport layers and the host material in the EML. While this compound primarily functions as an emitter, its energy levels can influence charge trapping or blocking behavior depending on the device architecture and materials used. Studies investigate the energy level alignment between the HTL, the host material, and this compound to minimize energy barriers for hole injection into the EML and electron injection from the electron transport layer (ETL).

Energy transfer processes within the EML are paramount for efficient emission from this compound. In typical doped OLED structures, this compound molecules are dispersed within a host matrix. Energy can be transferred to this compound via two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer (DET). FRET is a long-range dipole-dipole interaction, while DET is a short-range electron exchange mechanism. Both processes involve the transfer of energy from the excited host material to the this compound emitter. Upon electron-hole recombination occurring on the host molecule, an excited state (singlet or triplet) is formed. This excitation energy is then transferred to this compound, which has lower excited-state energy levels. For phosphorescent emitters like this compound, efficient energy transfer from both singlet and triplet excited states of the host to the triplet state of this compound is essential for high efficiency. Research focuses on selecting host materials with appropriate energy levels (singlet and triplet energies higher than this compound's triplet energy) and good charge transport properties to facilitate efficient energy transfer and recombination zone confinement . The concentration of this compound within the host matrix is also optimized to balance efficient energy transfer from the host with minimizing self-quenching or triplet-triplet annihilation between this compound molecules .

Device Performance Metrics and Stability Research

Evaluating the performance and stability of OLEDs utilizing this compound involves analyzing several key metrics, including electroluminescence spectra, color coordinates, current density-voltage-luminance (J-V-L) characteristics, efficiency roll-off, and operational lifetime.

Investigation of Electroluminescence Spectra and Color Coordinates

The electroluminescence (EL) spectrum of an OLED device characterizes the distribution of light intensity as a function of wavelength when current is passed through the device. For this compound, the EL spectrum typically exhibits a narrow emission band characteristic of phosphorescent emitters. The peak emission wavelength and the full width at half maximum (FWHM) of this band determine the color purity. The color coordinates, typically represented in the CIE 1931 or CIE 1976 color space (x, y), are derived from the EL spectrum and quantify the perceived color of the emitted light.

Studies involving this compound often report EL spectra with peak wavelengths falling within the blue or green region, depending on the specific ligand structure and device configuration . For example, certain this compound derivatives are designed to achieve deep blue emission, while others may yield greenish-blue or green light. The narrow FWHM of the emission band is desirable for achieving saturated colors, which is particularly important for display applications.

Representative data from research studies might show peak emission wavelengths around 470-510 nm with FWHM values typically below 50 nm, depending on the specific this compound derivative and device structure . The corresponding CIE color coordinates demonstrate the color purity, with values closer to the spectral locus indicating higher saturation.

Here is a sample representation of typical EL spectral data for this compound-based devices:

Analysis of Current Density-Voltage-Luminance (J-V-L) Characteristics

J-V-L characteristics are fundamental measurements used to assess the electrical and optical performance of OLED devices as a function of applied voltage.

Current Density-Voltage (J-V) curve: This plot shows how the current density (J, typically in mA/cm²) through the device changes with the applied voltage (V). It provides insights into the charge injection and transport properties. A steep increase in current density above the turn-on voltage indicates efficient charge injection and transport.

Luminance-Voltage (L-V) curve: This plot shows how the luminance (L, typically in cd/m²) of the emitted light changes with the applied voltage. It indicates the efficiency of converting electrical energy into light.

Current Efficiency (CE) and Power Efficiency (PE): These metrics are derived from the J-V-L data. Current efficiency (cd/A) indicates how much light is produced per unit of current. Power efficiency (lm/W) indicates how much light is produced per unit of electrical power consumed, taking voltage into account. External Quantum Efficiency (EQE), which represents the number of photons emitted per electron injected, is also a critical metric derived from J-V-L data and the EL spectrum.

Research on this compound-based OLEDs focuses on achieving low turn-on voltages, high luminance at moderate voltages, and high current, power, and external quantum efficiencies . Optimization of device structure, including the choice of charge transport layers, host materials, and EML thickness, is crucial for improving these characteristics.

Here is a sample representation of typical performance metrics derived from J-V-L analysis for this compound-based devices:

Strategies for Mitigating Efficiency Roll-Off

Efficiency roll-off, the decrease in current efficiency and EQE at high current densities or luminances, is a major challenge in OLED technology. This phenomenon limits the maximum practical brightness of devices. Several mechanisms contribute to efficiency roll-off in phosphorescent OLEDs, including triplet-triplet annihilation (TTA), polaron-polaron annihilation (PPA), and triplet-polaron annihilation (TPA) within the emissive layer . These processes involve the collision of excited states (triplets) or charge carriers (polarons), leading to non-radiative decay and loss of efficiency.

Strategies employed to mitigate efficiency roll-off in this compound-based devices focus on reducing the concentration of excited states and charge carriers in the EML at high current densities . These strategies include:

Host Material Optimization: Selecting host materials with high triplet energy to confine excitons on this compound and high charge mobility to facilitate balanced charge transport and reduce charge accumulation. Using mixed host systems can also help spatially separate charge recombination and reduce annihilation .

Emitter Concentration Optimization: Carefully controlling the doping concentration of this compound within the host. An optimal concentration balances efficient energy transfer from the host with minimizing TTA between this compound molecules .

Device Structure Engineering: Designing multi-layer device structures with charge blocking layers (e.g., electron blocking layer, hole blocking layer) to confine the recombination zone within the EML and prevent excitons or polarons from diffusing into transport layers where non-radiative quenching might occur . Using graded doping profiles or multiple emissive layers can also help distribute the recombination zone and reduce the density of excited states .

Exciplex Strategies: Utilizing host-guest or co-host systems that form exciplexes (excited state complexes) which can facilitate efficient energy transfer or charge trapping, potentially reducing the density of free polarons and triplets on the host or emitter .

Research continues to explore these and other strategies to minimize efficiency roll-off and enable this compound-based OLEDs to maintain high efficiency at the high brightness levels required for practical applications .

Microcavity Effects and Device Optical Properties

Microcavity effects arise when the emissive layer is placed within an optical cavity formed by reflective layers (e.g., the reflective cathode and semi-transparent anode in a typical bottom-emission OLED). The cavity length is typically on the order of the wavelength of emitted light. These effects significantly modify the optical properties of the OLED, including the emission spectrum, angular distribution of light, and potentially the radiative decay rate (Purcell effect).

When this compound is used as the emitter in a microcavity OLED, the emitted light interferes constructively and destructively within the cavity. This interference leads to:

Spectral Narrowing and Shift: The EL spectrum becomes narrower, and the peak wavelength can shift depending on the cavity length and viewing angle. This can enhance color purity but can also lead to color shift with viewing angle .

Modified Angular Emission Profile: The intensity of emitted light becomes strongly dependent on the viewing angle. Light is preferentially emitted at angles where constructive interference occurs . This can be beneficial for applications requiring directional emission but undesirable for displays requiring wide viewing angles.

Modified Radiative Rate: The local density of optical states within the cavity can be altered, potentially modifying the radiative decay rate of the emitter (Purcell effect) . This could theoretically influence the efficiency, although the impact is often less pronounced than spectral and angular modifications in typical OLED microcavities.

Studies on this compound-based microcavity devices investigate how the cavity structure (e.g., thickness of organic layers, reflective properties of electrodes) influences the EL spectrum and angular emission . By carefully controlling the cavity length, researchers can tune the peak emission wavelength and optimize the angular distribution for specific applications. While microcavity effects can enhance forward emission intensity and spectral purity, managing the angular color shift remains a key challenge.

Fcnirpic in Photoredox Catalysis and Organic Transformations

FCNIrPic as a Visible-Light Photocatalyst

This compound functions effectively as a photocatalyst under visible light irradiation, commonly utilizing blue LEDs. nih.gov Its utility in this regard stems from its ability to absorb visible light and enter an excited state with sufficient energy to participate in redox cycles. Studies evaluating iridium-based blue phosphorescent materials have identified this compound as a particularly effective catalyst for certain transformations, attributing its efficacy, in part, to its high-energy triplet state.

Mechanistic Investigations of Photocatalytic Reactions

Mechanistic studies into reactions catalyzed by this compound have elucidated key steps involving electron transfer and the generation of reactive intermediates.

Single-Electron Transfer (SET) Processes Initiated by this compound*

A central aspect of this compound's photocatalytic activity is the initiation of reactions via a single-electron transfer (SET) process upon excitation with visible light. nih.gov The excited-state photocatalyst, this compound*, can engage in a redox reaction with a suitable substrate, typically involving the oxidation of the substrate and the reduction of the photocatalyst to an Ir(II) species. This SET event is the primary trigger for the subsequent chemical transformations.

Formation and Reactivity of Radical Intermediates

The SET process initiated by this compound* leads to the formation of radical cation intermediates derived from the oxidized substrate. In the context of reactions like the [2+2] cycloaddition of enaminone-tethered indoles, the single-electron oxidation of the enaminone moiety generates a radical cation intermediate. This radical cation is highly reactive and undergoes subsequent intramolecular cyclization steps, which are crucial for the formation of the final product scaffold. The reactivity of these radical intermediates dictates the reaction pathway and the nature of the products formed.

Proposed Catalytic Cycles for this compound-Mediated Reactions

Proposed catalytic cycles for this compound-mediated reactions, such as the [2+2] cycloaddition/retro-Mannich sequence, typically involve the following steps:

Photoexcitation of this compound by visible light to generate the excited state this compound*.

Single-electron oxidation of the substrate (e.g., enaminone) by this compound*, producing a substrate radical cation and the reduced Ir(II) species.

The substrate radical cation undergoes cascade reactions, including cyclization steps, leading to the formation of new carbon-carbon bonds and intermediate species.

A subsequent single-electron reduction of an intermediate by the Ir(II) species regenerates the this compound catalyst, completing the catalytic cycle.

Proton transfer or other steps then lead to the final product.

This general cycle highlights the interplay between the photocatalyst's redox states and the substrate transformations driven by single-electron transfer processes.

Applications in Stereoselective Organic Synthesis

This compound has been successfully employed as a photocatalyst in stereoselective organic synthesis, enabling the formation of complex molecular architectures with controlled stereochemistry.

This compound-Catalyzed [2+2]-Cycloaddition Reactions

A prominent application of this compound in stereoselective synthesis is its catalysis of visible-light-induced [2+2] cycloaddition reactions. nih.gov Specifically, this compound has been utilized to catalyze the formal [2+2] cycloaddition of enaminone-tethered indoles, followed by a retro-Mannich type reaction, for the stereoselective synthesis of cyclohepta[b]indoles.

This reaction sequence allows for the construction of tetracyclic structures containing the cyclohepta[b]indole core, which is found in various bioactive natural products and synthetic compounds. The stereochemical outcome of the cycloaddition is influenced by the reaction conditions and the structure of the substrates. Research has explored the scope of this reaction, demonstrating tolerance for various substituents on the indole (B1671886) ring, although some sensitivity to steric hindrance has been observed.

Substrate FeaturesObserved Reactivity/Selectivity
Electron-withdrawing groups (EWGs)Tolerated at all positions on the indole ring.
Electron-donating groups (EDGs)Tolerated at all positions on the indole ring.
Steric hindrance at the C7 positionReaction shows some sensitivity.
Enone motifUndergoes [2+2] cycloaddition/retro-Mannich sequence.
Lactone or lactam moietyFurnishes [2+2] product without retro-Mannich reaction.

Experimental and computational studies have supported the proposed mechanism involving a radical cation intermediate in these [2+2] cycloaddition reactions.

Dearomative Annulation of Indoles toward Polycyclic Scaffolds

This compound has been employed as a photocatalyst in visible-light-induced dearomative annulation reactions of indoles, providing a route to synthetically challenging polycyclic scaffolds, such as fused- and spiro indolines. nih.govacs.orgresearchgate.net Specifically, Yang's group utilized this compound in a formal photoredox-catalyzed [2 + 2] cycloaddition of enaminone-tethered indoles for the stereoselective synthesis of angularly fused cyclohepta[b]indoles. nih.govacs.orgresearchgate.net The process is initiated by single-electron oxidation of the enaminone moiety of the indole substrate by the excited state of the this compound photocatalyst. nih.govacs.orgresearchgate.net This is followed by a stepwise cyclization to form an unstable cyclobutane (B1203170) intermediate. nih.govacs.org

Retro-Mannich-Type Reactions and Cascade Processes

The dearomative annulation of indoles catalyzed by this compound involves a cascade process that includes a retro-Mannich-type fragmentation step. researchgate.netresearchgate.netresearchgate.net Following the initial single-electron oxidation and cyclization, the unstable cyclobutane radical cation intermediate undergoes rapid fragmentation. nih.govacs.orgresearchgate.net This fragmentation leads to the formation of a seven-membered ring intermediate, which subsequently undergoes single-electron reduction and proton transfer to yield the desired cyclohepta[b]indole product. nih.govacs.org This sequence highlights the role of this compound in initiating a radical cascade that culminates in a retro-Mannich-type cleavage to construct the final polycyclic structure.

Substrate Scope and Functional Group Tolerance in this compound Catalysis

Studies on the this compound-catalyzed dearomative annulation of enaminone-tethered indoles have demonstrated a notable substrate scope and functional group tolerance. researchgate.net In the synthesis of cyclohepta[b]indoles, various substituents on the benzene (B151609) ring of the indole substrate have been shown to be tolerated. researchgate.net This includes both electron-donating groups such as methoxy (B1213986) (OMe) and methyl (Me), as well as electron-withdrawing groups like chloro (Cl), bromo (Br), and trifluoromethyl (CF3). researchgate.net The position of these substituents on the benzene ring did not appear to significantly affect the reaction. researchgate.net Furthermore, the reaction was also tolerant of substituents at the 2-position of the indole core, such as methyl (Me) and benzyl (B1604629) (Bn) groups. researchgate.net This broad tolerance of electronically diverse functional groups underscores the versatility of this compound in facilitating this complex cascade reaction.

Comparative Studies with Other Iridium Photocatalysts and Reaction Paradigms

Iridium complexes, including this compound, are widely recognized as effective photocatalysts in various organic transformations due to their favorable photophysical and electrochemical properties. researchgate.netchemrxiv.org While direct, detailed comparative studies of the catalytic performance of this compound against a wide range of other iridium photocatalysts for the exact same reactions discussed (dearomative annulation of indoles) are not extensively detailed in the provided search results, this compound is often mentioned alongside other prominent iridium complexes in related contexts. For instance, this compound has been discussed as a deep blue emitter in organic light-emitting diodes (OLEDs) along with other iridium complexes like FIrpic and FIr6, highlighting its photophysical characteristics. rsc.org Iridium photocatalysts, in general, are known for their robustness under irradiation and the ability to tune their redox potentials over a wide range, making them versatile for various photoredox applications. researchgate.net The molecular energy levels and chemical structures of this compound have also been compared with other iridium complexes like Ir(dbi)3 and Ir(fim)3, providing insights into how structural variations can influence electronic properties. researchgate.net Although a direct comparison of catalytic efficiency or selectivity for the dearomative annulation of indoles with a broad panel of other iridium catalysts is not explicitly provided, the successful application of this compound in this transformation, coupled with its reported functional group tolerance, positions it as a valuable catalyst within the realm of iridium-catalyzed photoredox reactions.

Advanced Research Directions and Future Perspectives on Fcnirpic

Rational Design of Next-Generation FCNIrPic Derivatives for Enhanced Performance

Rational design plays a crucial role in developing next-generation this compound derivatives with improved properties for enhanced performance in optoelectronic devices and potentially other applications. This involves systematically modifying the ligand structure of this compound to tune its electronic, photophysical, and thermal properties. The goal is to achieve higher efficiencies, better color purity, increased operational lifetime, and improved solubility or processability.

Research indicates that subtle changes in ligand structure can significantly impact the emission wavelength and efficiency of iridium(III) complexes. researchgate.netacs.orgnih.govacs.org For instance, functionalization with different groups can influence intermolecular interactions, potentially suppressing non-radiative decay pathways and enhancing photoluminescence quantum yield. researchgate.net The strategic introduction of specific substituents can also affect the HOMO and LUMO energy levels, which are critical for efficient charge injection and energy transfer in OLEDs. mdpi.comrsc.org

Future work in this area will likely involve high-throughput synthesis and characterization of a library of this compound derivatives. acs.orgnih.gov Computational methods, such as Density Functional Theory (DFT), are expected to play an increasingly important role in predicting the properties of new designs before synthesis, accelerating the discovery process. acs.orgnih.govchemrxiv.orgfau.de By establishing clearer structure-property relationships, researchers can rationally design derivatives tailored for specific performance targets, such as achieving true deep-blue emission with narrow bandwidth or improving stability under high operating conditions. researchgate.netrsc.orgnitrkl.ac.in

Exploration of this compound in Novel Optoelectronic Applications

While this compound has been primarily explored in phosphorescent OLEDs, its photophysical properties suggest potential in other emerging optoelectronic applications. The ability of iridium complexes to efficiently intersystem crossing and generate triplet excitons makes them interesting candidates for photocatalysis and other light-driven processes. mdpi.com

Future research could investigate the use of this compound or its derivatives as photocatalysts in various organic transformations. researchgate.net The tunability of its electronic structure through ligand modification could allow for the design of photocatalysts active under specific wavelengths and capable of catalyzing a range of reactions. mdpi.com

Furthermore, the application of this compound in other types of light-emitting devices or as a component in organic photodetectors or solar cells could be explored. researchgate.netesmed.org Its deep-blue emission characteristics might be valuable in multi-color or white lighting systems beyond traditional displays. researchgate.net

Broadening the Scope of this compound-Mediated Catalytic Reactions

Beyond optoelectronics, iridium complexes, including those structurally related to this compound, have shown promise in various catalytic applications. samaterials.com The catalytic activity often stems from the iridium center's ability to undergo changes in oxidation state and coordinate with different substrates.

Future research could focus on exploring the catalytic potential of this compound in a wider range of chemical reactions. This might include C-H activation, cross-coupling reactions, or other transformations relevant to organic synthesis and industrial processes. fau.de Investigating this compound-based catalytic systems under different reaction conditions, such as photoredox catalysis, could unlock new synthetic pathways. The rational design principles discussed earlier could also be applied here to develop this compound derivatives with enhanced catalytic activity, selectivity, and stability.

Integration of this compound into Hybrid Material Systems

Integrating this compound into hybrid material systems offers a pathway to combine its desirable properties with those of other materials, potentially leading to synergistic effects and novel functionalities. This could involve incorporating this compound into polymers, nanoparticles, metal-organic frameworks (MOFs), or other composite structures. rsc.orgesmed.org

Research has already shown the use of this compound as a dopant in polymeric host materials for solution-processed OLEDs. rsc.orgrsc.orgesmed.org Future directions could involve developing new hybrid host materials specifically designed to optimize energy transfer and charge balance with this compound, leading to higher efficiency and stability in solution-processed devices. mdpi.comrsc.orgrsc.orgresearchgate.netesmed.orgossila.com

Beyond OLEDs, this compound-containing hybrid materials could find applications in sensing, bioimaging, or drug delivery, leveraging the luminescence properties of the iridium complex. mdpi.comrsc.orgresearchoutreach.orgnih.gov For instance, incorporating this compound into nanoparticles could enable targeted delivery and imaging applications. mdpi.comrsc.orgresearchoutreach.org

Synergistic Approaches Combining Experimental and Computational Research

The complexity of iridium complexes and their interactions within different environments necessitates a synergistic approach combining experimental and computational research. acs.orgnih.govchemrxiv.orgfau.dersc.org Computational methods, such as DFT and machine learning, can provide valuable insights into the electronic structure, excited states, and reaction mechanisms involving this compound. acs.orgnih.govchemrxiv.orgfau.dersc.org

Future research will increasingly rely on computational modeling to guide experimental design. acs.orgnih.govchemrxiv.org This includes predicting the properties of new this compound derivatives, understanding energy transfer processes in OLEDs, elucidating catalytic mechanisms, and simulating the behavior of this compound in hybrid materials. acs.orgnih.govchemrxiv.orgfau.dersc.org Machine learning techniques can be employed to analyze large datasets of iridium complex properties and identify trends that inform the design of next-generation materials. acs.orgnih.govchemrxiv.org The iterative interplay between computational predictions and experimental validation will accelerate the discovery and optimization of this compound-based materials and applications.

Challenges and Opportunities in the Field of Iridium Complex Research

Despite the significant progress, several challenges remain in the field of iridium complex research, particularly concerning their widespread application. For optoelectronic applications, improving the operational lifetime and efficiency of deep-blue emitters like this compound at high brightness levels remains a key challenge. researchgate.netresearcher.life Degradation pathways under device operation need to be better understood and mitigated through molecular design and device engineering.

For catalytic applications, challenges include improving catalytic activity and selectivity, enhancing catalyst stability and recyclability, and developing environmentally friendly catalytic systems. fau.de

Furthermore, for potential biological applications, challenges related to cytotoxicity, solubility in biological media, and targeted delivery need to be addressed. mdpi.comrsc.orgmdpi.com

However, these challenges also present significant opportunities. The modular nature of iridium complexes allows for extensive structural modifications, offering vast possibilities for tuning their properties for specific applications. mdpi.com The increasing power of computational tools provides unprecedented opportunities for rational design and understanding complex phenomena. acs.orgnih.govchemrxiv.org Advances in materials science offer new avenues for integrating iridium complexes into functional hybrid systems. rsc.orgesmed.org

The continued interdisciplinary collaboration between chemists, physicists, material scientists, and engineers will be crucial in overcoming these challenges and unlocking the full potential of this compound and other iridium complexes in diverse advanced applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.